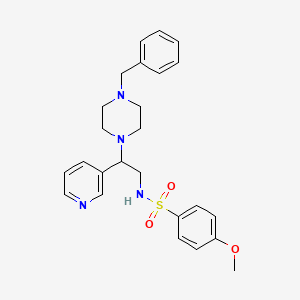

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-32-23-9-11-24(12-10-23)33(30,31)27-19-25(22-8-5-13-26-18-22)29-16-14-28(15-17-29)20-21-6-3-2-4-7-21/h2-13,18,25,27H,14-17,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJZDVLGOJWEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C26H28FN5O

- Molecular Weight : 438.53 g/mol

- Structure : The compound features a sulfonamide group, a piperazine moiety, and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, contributing to its pharmacological effects.

- Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters, which is crucial for its potential therapeutic effects in neurological disorders.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study conducted on mice, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Anxiolytic Properties

The compound has also demonstrated anxiolytic properties. In behavioral tests, it reduced anxiety-like behaviors in rodents, as measured by the elevated plus maze and open field tests. This suggests potential utility in treating anxiety disorders .

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

In a controlled study involving chronic administration of the compound to mice, researchers observed that it significantly reduced depressive-like behaviors after two weeks of treatment. The mechanism was hypothesized to involve serotonin and norepinephrine modulation, akin to traditional antidepressants .

Case Study 2: Anxiolytic Effects

A separate study evaluated the anxiolytic effects through behavioral assays. Mice treated with the compound showed increased exploration in anxiety-inducing environments compared to control groups, indicating a reduction in anxiety levels .

Scientific Research Applications

Neuropharmacological Applications

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide has shown promise as a modulator of various neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.

Dopamine Receptor Modulation

Research indicates that compounds with similar structures can act as antagonists or agonists at dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease. For instance, derivatives of benzylpiperazine have been linked to dopaminergic activity, suggesting that this compound may exhibit comparable effects .

Serotonin Receptor Interaction

The compound's potential to interact with serotonin receptors also positions it as a candidate for treating mood disorders. Studies on similar piperazine derivatives have demonstrated their ability to modulate serotonin levels, which could be beneficial in conditions like depression and anxiety .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its efficacy against various cancer cell lines.

In Vitro Studies

In vitro assays have shown that compounds structurally related to this compound can inhibit tumor cell proliferation. For example, research involving similar sulfonamide derivatives has indicated significant cytotoxic effects against breast cancer cell lines, suggesting that this compound may also possess similar properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through established synthetic routes involving the reaction of piperazine derivatives with sulfonamides and aromatic compounds. The development of analogs may enhance its pharmacological profile and broaden its therapeutic applications .

Data Table: Summary of Applications

| Application Area | Potential Effects | References |

|---|---|---|

| Neuropharmacology | Dopamine receptor modulation | |

| Serotonin receptor interaction | ||

| Anticancer Therapy | Inhibition of tumor cell proliferation | |

| Induction of apoptosis |

Case Study 1: Neuropharmacological Effects

A study conducted on a related compound demonstrated significant improvements in behavioral assessments in rodent models for anxiety when administered at specific dosages, indicating potential for anxiety disorder treatment.

Case Study 2: Anticancer Efficacy

In vitro studies on a derivative showed a reduction in cell viability by over 70% in MDA-MB231 breast cancer cells after 48 hours of treatment, highlighting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Backbone Variations

Key Observations :

- 4-Methoxy vs. 4-Methyl : The methoxy group in the target compound and N-(4-methoxyphenyl)benzenesulfonamide likely enhances solubility compared to methyl substituents (e.g., in ’s compound).

- Amino Substitution: The 4-amino group in ’s compound introduces hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability compared to methoxy.

Piperazine and Heterocyclic Modifications

Physicochemical and Pharmacological Data

Melting Points and Stability

- The target compound’s melting point is unreported, but structurally related sulfonamides (e.g., ’s pyrazolo-pyrimidin derivative) exhibit melting points between 175–178°C, suggesting moderate thermal stability .

- N-(4-Methoxyphenyl)benzenesulfonamide () and its analogs are often crystalline, aiding in purification and formulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Step 1 : Formation of the pyridine-ethylpiperazine intermediate using 4-benzylpiperazine and pyridin-3-yl ethyl bromide under reflux in anhydrous DMF with K₂CO₃ as a base .

- Step 2 : Sulfonamide coupling with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

- Optimization : Monitor reaction progress by TLC and adjust solvent polarity (e.g., THF for better solubility) or catalyst loading (e.g., DMAP for accelerated coupling) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the piperazine and sulfonamide groups. Key signals: aromatic protons (δ 6.8–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and piperazine methylene protons (δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA). Purity ≥98% is acceptable for biological assays .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~529.6 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values using nonlinear regression (GraphPad Prism®) .

- Antimitotic Activity : Tubulin polymerization assays (e.g., fluorescence-based) to assess interference with microtubule dynamics, comparing to ABT-751 (a structurally related antimitotic agent) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the benzylpiperazine (e.g., halogenation at the benzyl ring) or pyridine (e.g., 4-pyridyl vs. 3-pyridyl) to assess impact on receptor binding .

- Functional Group Replacements : Substitute the methoxy group with trifluoromethyl (to enhance lipophilicity) or hydroxyl (to introduce hydrogen bonding). Evaluate changes via radioligand displacement assays (e.g., D3 receptor affinity) .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis) to prioritize analogs .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into homology models of tubulin (PDB: 3HKC) or dopamine receptors. Focus on key interactions: sulfonamide oxygen with Lys352 (tubulin) or piperazine nitrogen with Asp110 (D3 receptor) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Off-Target Screening : Perform similarity-based pharmacophore searches (e.g., Pharmit) against databases like ChEMBL to predict cross-reactivity with GPCRs or kinases .

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ across cell lines)?

- Methodological Answer :

- Dose-Response Replication : Repeat assays ≥3 times with freshly prepared stock solutions to exclude solvent/DMSO artifacts .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify differential expression of target proteins (e.g., β-tubulin isoforms) in resistant vs. sensitive cell lines .

- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated histone H3 for mitotic arrest) to confirm on-target effects .

Methodological Notes

- Statistical Analysis : Report data as mean ± SEM and use two-way ANOVA with post hoc Fisher’s PLSD test (α = 0.05). For skewed distributions, apply nonparametric tests (e.g., Kruskal-Wallis) .

- Data Reproducibility : Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or institutional databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.